molecular formula C12H15N3O2 B2766929 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol CAS No. 956568-62-0

2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol

Cat. No.: B2766929
CAS No.: 956568-62-0
M. Wt: 233.271
InChI Key: VGGDVVLEGHRKHR-UHFFFAOYSA-N
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Description

“2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol” is a chemical compound with the CAS Number: 956568-62-0 . It has a molecular weight of 233.27 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point or solubility, were not found in the available information.

Scientific Research Applications

Synthesis and Characterization

The compound 2-[5-amino-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]ethanol and its derivatives have been extensively explored in synthetic chemistry for the development of new pharmaceutical compounds. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides as part of a study on new pyrazole and pyrazolopyrimidine derivatives, investigating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Kaping et al. (2016) developed an environmentally benign method for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential anti-inflammatory and anti-cancer activities (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Bioactive Compound Development

Research on this compound has also led to insights into the development of bioactive molecules with potential therapeutic applications. McFadden and Huppatz (1991) explored the synthesis of (Pyrazol-4-yl)alkanones and Alkylpyrazole-4-Carbonitriles, contributing to the understanding of how these compounds can be manipulated to achieve desirable biological properties (McFadden & Huppatz, 1991).

Chemical Sensing and Analytical Applications

Orellana et al. (1995) demonstrated the use of similar compounds in the development of reversible fiber-optic fluorosensing of lower alcohols, indicating the versatility of pyrazole derivatives in chemical sensing technologies (Orellana, Gomez-Carneros, Dios, García-Martínez, & Moreno-Bondi, 1995).

Advanced Materials and Polymer Modification

Aly, Aly, and El-Mohdy (2015) utilized a related approach to modify poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, showcasing the potential of pyrazole derivatives in enhancing the properties of polymeric materials for medical applications (Aly, Aly, & El-Mohdy, 2015).

Properties

IUPAC Name

2-[5-amino-3-(4-methoxyphenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-10-4-2-9(3-5-10)11-8-12(13)15(14-11)6-7-16/h2-5,8,16H,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDVVLEGHRKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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